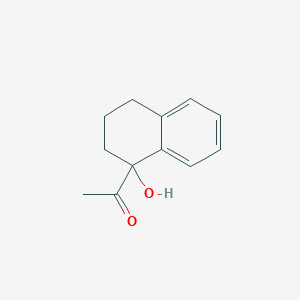
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone
描述
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthol, which can be achieved using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{10}\text{H}{7}\text{OH} + 2\text{H}2 \rightarrow \text{C}{10}\text{H}_{12}\text{OH} ]
Another method involves the reduction of 1-naphthalenone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction conditions typically include anhydrous solvents and low temperatures to ensure selective reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.
化学反应分析
Types of Reactions
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(1-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone or 1-(1-Carboxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone.
Reduction: 1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: 1-(1-Halo-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone.
科学研究应用
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound with a similar structure but lacking the hydroxyl and ethanone groups.
1-Naphthol: A naphthalene derivative with a hydroxyl group but without the tetrahydronaphthalene ring.
1-(1-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone is unique due to its combination of a hydroxyl group and an ethanone group on a tetrahydronaphthalene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(14)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,14H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKMQLPEGCFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















